molecular formula C16H16F3NO4 B5527749 4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine

4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine

Cat. No. B5527749
M. Wt: 343.30 g/mol
InChI Key: BVPAHGNJQZLWGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran-morpholine derivatives involves several steps, including the reaction of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide, followed by the Mannich reaction to afford morpholinomethyl derivatives. These compounds have shown significant biological activities, indicating the importance of their synthesis for further pharmacological exploration (Hassan et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine is characterized by their benzofuran core, substituted at various positions, which plays a crucial role in their chemical reactivity and biological activity. X-ray single-crystal diffraction studies help in understanding the spatial arrangement and dihedral angles which are crucial for their activity profile (Cai Zhi, 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves various substitutions and functional group transformations that enhance their pharmacological potential. For instance, reactions with different reagents lead to new benzofuran derivatives, indicating the versatile chemical properties and synthetic utility of the benzofuran scaffold (Rahman et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, including solubility and crystalline structure, are significant for their biological activity. The synthesis and physical property analysis are crucial for designing compounds with optimal bioavailability and pharmacological effects. Studies involving the synthesis under specific conditions, like microwave irradiation, highlight the impact of synthesis conditions on the physical properties of these compounds (Kuarm et al., 2011).

Chemical Properties Analysis

The chemical properties of benzofuran-morpholine derivatives, such as their reactivity towards various chemical reagents and conditions, play a critical role in their pharmacological potential. The synthesis involving Buchwald–Hartwig amination and other reactions provides insights into the chemical versatility and potential applications of these compounds (Bonacorso et al., 2018).

Mechanism of Action

Benzofuran derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Future Directions

There is an urgent need to develop new therapeutic agents, and benzofuran derivatives are being explored for this purpose . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

properties

IUPAC Name

(6-methoxy-3-methyl-1-benzofuran-2-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4/c1-9-11-4-3-10(22-2)7-12(11)24-14(9)15(21)20-5-6-23-13(8-20)16(17,18)19/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPAHGNJQZLWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine

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